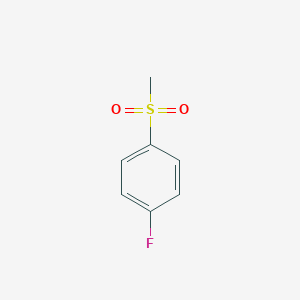

4-Fluorophenyl methyl sulfone

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 226256. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-fluoro-4-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJHZJGAGIWXTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196531 | |

| Record name | 1-Fluoro-4-(methylsulphonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-15-2 | |

| Record name | 4-Fluorophenyl methyl sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorophenyl methyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 455-15-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Fluoro-4-(methylsulphonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-4-(methylsulphonyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Fluorophenyl methyl sulfone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z2TY4MZF4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Fluorophenyl methyl sulfone CAS number 455-15-2 properties

An In-depth Technical Guide to 4-Fluorophenyl Methyl Sulfone (CAS 455-15-2)

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of this compound, a pivotal chemical intermediate. It is intended for an audience of researchers, medicinal chemists, and professionals in drug development and materials science. The guide moves beyond a simple recitation of facts to explore the causality behind its synthesis, reactivity, and application, reflecting field-proven insights into its utility.

Introduction and Strategic Importance

This compound, registered under CAS number 455-15-2, is a crystalline organic solid with the molecular formula C₇H₇FO₂S. At its core, it is an aromatic sulfone featuring a fluorine atom positioned para to the methylsulfonyl group on the benzene ring.

This specific arrangement of functional groups is not accidental; it is a strategic design that imparts a unique combination of electronic properties, stability, and reactivity. The potent electron-withdrawing nature of the methylsulfonyl group, coupled with the electronegativity of the fluorine atom, makes this molecule a highly valuable building block in several advanced scientific fields.[1] It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] In drug discovery, the methyl sulfone motif is particularly prized for its ability to act as a bioisostere for other groups, enhance metabolic stability, improve solubility, and serve as a strong hydrogen bond acceptor, making it a frequent choice for medicinal chemists.[2]

Physicochemical and Spectroscopic Profile

The physical and spectroscopic data of a compound are its fundamental identity. For this compound, these properties dictate its handling, purification, and analytical characterization.

Core Physicochemical Properties

The compound is typically encountered as a white or off-white crystalline solid, a characteristic that facilitates its handling and purification by recrystallization.[1][3][4] Its key quantitative properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 455-15-2 | [1][5][6][7] |

| Molecular Formula | C₇H₇FO₂S | [1][4][5][7] |

| Molecular Weight | 174.19 g/mol | [1][5][6][7] |

| Appearance | White to almost white solid/crystalline powder | [1][3][4][8] |

| Melting Point | 78-81 °C | [1][9][10] |

| Boiling Point | 95-97 °C at 7 mmHg | [3][8] |

| Density | ~1.3 g/cm³ (estimate) | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Methanol | [8] |

| XLogP3 | 0.5 | [3] |

Spectroscopic Fingerprint

Spectroscopic analysis provides an unambiguous structural confirmation. The key to interpreting this data lies in understanding how the compound's structure influences the absorption of energy.

| Spectrum | Key Peaks and Rationale | Source(s) |

| ¹H NMR | δ ~8.0-7.8 (m, 2H, Ar-H ortho to SO₂), δ ~7.3-7.1 (m, 2H, Ar-H ortho to F), δ ~3.1 (s, 3H, -SO₂CH₃). The downfield shift of protons ortho to the sulfone is due to its strong electron-withdrawing effect. | [11] |

| ¹³C NMR | δ ~165 (d, J ≈ 256 Hz, C-F), ~137 (d, C-SO₂), ~130 (d, J ≈ 9.5 Hz, CH ortho to SO₂), ~117 (d, J ≈ 22.5 Hz, CH ortho to F), ~45 (-SO₂CH₃). The large coupling constant (J) for the carbon attached to fluorine is characteristic. | [11] |

| FT-IR | Strong absorptions around 1300 cm⁻¹ and 1150 cm⁻¹ (asymmetric and symmetric SO₂ stretching), ~1250 cm⁻¹ (C-F stretching), and typical aromatic C-H and C=C bands. These peaks are definitive for the sulfone and fluoroaromatic moieties. | |

| Mass Spec | Molecular Ion (M⁺) at m/z 174.0151. Fragmentation patterns often show loss of the methyl group (-15) and the SO₂ group (-64). | [6] |

Synthesis Methodologies: A Scientist's Perspective

The synthesis of this compound can be approached from several angles. The choice of method often depends on the scale, available starting materials, and cost considerations. Below are two field-proven protocols.

Method 1: Classical Sulfinate Formation and Methylation

This is a robust and scalable method starting from a common commodity chemical, 4-fluorobenzene sulfonyl chloride. The logic is a two-step process: reduction of the sulfonyl chloride to a sulfinate salt, followed by S-alkylation.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine sodium sulfite (1.0 eq) and sodium bicarbonate (2.0 eq) in water.

-

Sulfinate Formation: Heat the mixture to reflux until all solids dissolve. Add 4-fluorobenzene sulfonyl chloride (1.0 eq) portion-wise to control the initial exotherm. Continue refluxing for 4 hours.[11][12] This step reduces the sulfonyl chloride to the sodium 4-fluorobenzenesulfinate salt. The bicarbonate is crucial to neutralize the HCl byproduct.

-

Methylation: Cool the reaction mixture to 40-45 °C. Add dimethyl sulfate (1.2 eq) dropwise, maintaining the temperature in this range.[11][12] This is an Sₙ2 reaction where the sulfinate anion acts as a nucleophile.

-

Workup: After the addition is complete, heat the mixture at reflux for 1 hour to ensure the reaction goes to completion. Cool to room temperature and add excess water to precipitate the product.[11]

-

Purification: Collect the solid product by filtration and wash thoroughly with water to remove inorganic salts. The resulting white solid is this compound.

Method 2: Palladium-Catalyzed Cross-Coupling

This approach represents a more modern synthetic strategy, ideal for medicinal chemistry applications where substrate scope and functional group tolerance are important. It builds the C-S bond using a palladium catalyst.

-

Reaction Setup: To a reaction tube, add 4-fluoroiodobenzene (1.0 eq), dimethyl sulfite (10 eq), bis(triphenylphosphine)palladium(II) chloride (0.1 eq), 1,1,3,3-tetramethyldisiloxane (1.5 eq), and tetrabutylammonium bromide (1.0 eq).[11]

-

Catalytic Cycle: Heat the sealed mixture at 120 °C for 18 hours. The palladium catalyst facilitates the oxidative addition into the C-I bond, followed by transmetalation and reductive elimination to form the sulfone.

-

Workup and Purification: After cooling, the mixture is filtered and the solvent is removed under reduced pressure. The residue is purified by silica gel column chromatography to yield pure this compound.[11] This method, while using more expensive reagents, offers a direct route from aryl halides.

Applications in Drug Development and Materials Science

The utility of this compound stems directly from its structure. It is not merely a passive scaffold but an active contributor to a final molecule's properties.

Medicinal Chemistry Cornerstone

The methyl sulfone group is a powerful tool for drug designers. Its inclusion can significantly alter a molecule's pharmacokinetic profile.[2]

-

Metabolic Stability: The sulfone group is highly resistant to oxidative metabolism, which can increase a drug's half-life.[2]

-

Solubility and Polarity: It is a polar, non-ionizable group that can form hydrogen bonds, often improving a compound's aqueous solubility and cell permeability.[2]

-

Bioisosterism: It can act as a non-classical bioisostere for other functional groups, allowing chemists to fine-tune binding interactions with biological targets.

Due to these favorable characteristics, this compound is a sought-after intermediate in the synthesis of drugs for anti-inflammatory, anti-cancer, and analgesic applications.[1] It has also been specifically used in the preparation of substituted indazole amides that function as glucokinase activators for potential diabetes treatments.[3][8][9]

Advanced Materials

In materials science, thermal stability and chemical resistance are paramount. The strong C-F and S-O bonds in this compound contribute to its utility in creating high-performance polymers and coatings.[1] When incorporated into a polymer backbone, the sulfone moiety enhances properties like thermal stability, making the resulting materials suitable for demanding applications in the electronics and automotive industries.[1]

Safety, Handling, and Storage

As with any laboratory chemical, a thorough understanding of hazards is essential for safe handling. This compound is classified as an irritant.

Hazard Identification and PPE

| Hazard Statement | Description | Source(s) |

| H315 | Causes skin irritation | [13][14] |

| H319 | Causes serious eye irritation | [10][13][14] |

| H335 | May cause respiratory irritation | [13][14] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[13][15]

-

Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat.[13][15]

-

Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood to avoid breathing dust.[13][16]

Handling and First Aid

-

Handling: Avoid contact with skin, eyes, and clothing.[13][16] Wash hands thoroughly after handling. Minimize dust generation.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[13][14][15]

-

Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[13][14][15]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[13][14][15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13][14][15]

Storage Recommendations

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1][13][16] Recommended storage temperature is often between 0-8°C for long-term stability.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. echemi.com [echemi.com]

- 4. labproinc.com [labproinc.com]

- 5. scbt.com [scbt.com]

- 6. Buy Online CAS Number 455-15-2 - TRC - this compound | LGC Standards [lgcstandards.com]

- 7. 455-15-2 | this compound - Capot Chemical [capotchem.com]

- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. This compound | 455-15-2 [chemicalbook.com]

- 10. 455-15-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 11. Page loading... [guidechem.com]

- 12. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]

- 13. aksci.com [aksci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. westliberty.edu [westliberty.edu]

- 16. westliberty.edu [westliberty.edu]

4-Fluorophenyl Methyl Sulfone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Fluorophenyl methyl sulfone. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, spectroscopic data, synthesis, and applications, offering field-proven insights to support its use in advanced scientific endeavors.

The Strategic Role of Fluorinated Sulfones in Modern Chemistry

The strategic incorporation of fluorine and sulfonyl groups into organic molecules is a cornerstone of modern medicinal and materials chemistry. The sulfonyl group (–SO₂–) is a potent electron-withdrawing moiety and a hydrogen bond acceptor, while the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity. This compound (C₇H₇FO₂S) exemplifies the synergistic effect of these functionalities, making it a valuable building block in the synthesis of pharmaceuticals and specialty polymers.[1] Its unique electronic and steric profile allows for the fine-tuning of molecular properties, a critical aspect of rational drug design and materials science.[1]

Core Physicochemical and Structural Data

A thorough understanding of a compound's fundamental properties is essential for its effective application. The key physicochemical data for this compound are summarized below.

| Property | Value |

| CAS Number | 455-15-2[2][3][4][5] |

| Molecular Formula | C₇H₇FO₂S[1][2] |

| Molecular Weight | 174.19 g/mol [1][2] |

| Appearance | White to off-white crystalline powder or solid[1][2][3] |

| Melting Point | 78-81 °C[1][3][6] |

| Boiling Point | 95-97 °C at 7 mmHg[2][3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Dimethyl Sulfoxide, Methanol[3] |

Spectroscopic Profile: Deciphering the Molecular Architecture

Spectroscopic analysis is crucial for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides distinct signals for the aromatic and methyl protons. The aromatic protons typically appear as a multiplet between δ 7.25 and 8.13 ppm, while the methyl protons present as a singlet around δ 3.08 ppm.[7]

-

¹³C NMR: The carbon-13 NMR spectrum shows characteristic peaks for the aromatic and methyl carbons. The aromatic carbons resonate at approximately δ 116.68, 130.29, 136.70, and 165.78 ppm, with the carbon attached to fluorine exhibiting a significant C-F coupling constant. The methyl carbon appears around δ 44.66 ppm.[7]

Synthesis and Chemical Reactivity

The synthesis of this compound is most commonly achieved through the oxidation of its sulfide precursor, 4-fluorophenyl methyl sulfide. This method is efficient and scalable, making it suitable for laboratory and industrial applications.

Experimental Protocol: Oxidation of 4-Fluorophenyl Methyl Sulfide

This protocol details a robust method for the synthesis of this compound.

Materials:

-

4-Fluorophenyl methyl sulfide

-

Hydrogen Peroxide (30% aqueous solution)

-

Glacial Acetic Acid

-

Methylene Chloride

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

-

Reaction Setup: Dissolve 4-fluorophenyl methyl sulfide in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Oxidant Addition: Slowly add an excess of 30% hydrogen peroxide to the solution. The reaction is exothermic and should be controlled by cooling if necessary.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Pour the reaction mixture into ice-water and extract the product with methylene chloride.

-

Neutralization: Wash the combined organic layers with a saturated sodium bicarbonate solution to remove acetic acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization to obtain a white solid.

Causality and Self-Validation:

-

Choice of Oxidant: Hydrogen peroxide is a clean and efficient oxidizing agent, with water as the only byproduct.[8] The use of acetic acid as a solvent facilitates the reaction.

-

Protocol Validation: The identity and purity of the synthesized compound should be confirmed by comparing its melting point and spectroscopic data (¹H NMR, ¹³C NMR) with the reference values.

Synthetic Workflow Diagram

References

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 455-15-2|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 455-15-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound | 455-15-2 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Sulfone synthesis by oxidation [organic-chemistry.org]

An In-depth Technical Guide to 4-Fluorophenyl Methyl Sulfone: Molecular Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Fluorophenyl methyl sulfone, a versatile chemical intermediate with significant applications in pharmaceutical development and materials science. As a Senior Application Scientist, this document synthesizes fundamental chemical data with practical insights into its synthesis and utility, grounded in authoritative scientific sources.

Core Molecular Attributes of this compound

This compound, with the CAS Number 455-15-2, is a sulfone derivative characterized by a methylsulfonyl group and a fluorine atom attached to a benzene ring.[1] This substitution pattern imparts unique electronic properties and metabolic stability, making it a valuable building block in medicinal chemistry.[1]

Molecular Structure and Weight

The molecular structure of this compound consists of a central hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to a methyl group and a 4-fluorophenyl group.

-

Linear Formula: FC₆H₄SO₂CH₃

-

SMILES String: CS(=O)(=O)c1ccc(F)cc1

-

InChI Key: DPJHZJGAGIWXTD-UHFFFAOYSA-N

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source(s) |

| Appearance | White solid / Almost white adhering crystalline powder | [1][2][3] |

| Melting Point | 78-81 °C | [1][4] |

| Boiling Point | 95-97 °C at 7 mmHg | [2][5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Dimethyl Sulfoxide, Methanol | [5][6] |

| Storage | Store at 0-8°C, sealed in a dry environment | [1][6] |

Synthesis Methodologies and Experimental Protocols

The synthesis of this compound can be achieved through various routes. The choice of method often depends on the availability of starting materials, desired purity, and scalability. Below are two common laboratory-scale synthesis protocols.

Protocol 1: From 4-Fluorobenzene Sulfonyl Chloride

This method involves the reduction of the sulfonyl chloride to a sulfinate, followed by methylation. This approach is advantageous due to the commercial availability of the starting sulfonyl chloride.

Experimental Protocol:

-

In a 500 mL round-bottom flask, dissolve 25.2 g of sodium sulfite and 16.8 g of sodium bicarbonate in 100 mL of water.

-

Heat the mixture to reflux until all solids have dissolved.

-

Add 21.0 g of 4-fluorobenzene sulfonyl chloride in portions to the refluxing solution.

-

Continue refluxing for 4 hours.

-

Cool the reaction mixture to 40°C.

-

Add 18.9 g of dimethyl sulfate dropwise, maintaining the temperature between 40-45°C.

-

After the addition is complete, heat the mixture to reflux for 1 hour to ensure the completion of the methylation reaction.

-

Add 200 mL of water and cool the mixture to room temperature.

-

Collect the precipitated solid by filtration and wash with water to obtain this compound.[7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | 455-15-2 [chemicalbook.com]

- 5. 455-15-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Solubility of 4-Fluorophenyl Methyl Sulfone in Common Laboratory Solvents

This guide provides a comprehensive overview of the solubility characteristics of 4-Fluorophenyl methyl sulfone, a key intermediate in pharmaceutical and materials science research.[1] The following sections delve into the theoretical underpinnings of its solubility, present available quantitative data, offer predictions for a range of common laboratory solvents, and provide detailed experimental protocols for in-house solubility determination. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution.

Introduction to this compound

This compound (CAS No. 455-15-2) is a white crystalline solid with a molecular formula of C₇H₇FO₂S and a molecular weight of 174.19 g/mol .[1][2] Its structure, featuring a polar sulfonyl group and a fluorinated aromatic ring, imparts a unique combination of physicochemical properties that influence its solubility. Understanding its solubility profile is critical for a variety of applications, including reaction chemistry, purification, formulation development, and bioavailability assessment.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₇FO₂S | [1][2] |

| Molecular Weight | 174.19 g/mol | [1][2] |

| Melting Point | 78-81 °C | [2] |

| Appearance | White solid | [1] |

Theoretical Framework for Solubility

The solubility of a crystalline solid like this compound in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a fundamental, albeit qualitative, prediction of solubility.

The this compound molecule possesses both polar and nonpolar characteristics. The sulfonyl group (-SO₂) is strongly polar and can act as a hydrogen bond acceptor. The phenyl ring provides a nonpolar, aromatic character, while the fluorine atom adds to the molecule's polarity and can participate in dipole-dipole interactions.

The overall solubility will depend on the ability of a solvent to overcome the lattice energy of the crystalline solid and to favorably solvate the individual molecules.

Quantitative Solubility Data

A study by researchers at the University of Science and Technology, Beijing, provides the most comprehensive quantitative solubility data for this compound in five common organic solvents at various temperatures. The experimental data was obtained using a dynamic method with laser monitoring.

The following table summarizes the mole fraction solubility (x) of this compound in these solvents at selected temperatures.

| Temperature (K) | Ethanol (x) | Ethyl Acetate (x) | Acetone (x) | Toluene (x) | Chloroform (x) |

| 288.40 | 0.0158 | 0.0823 | 0.1532 | 0.0431 | 0.2215 |

| 293.15 | 0.0195 | 0.1013 | 0.1855 | 0.0542 | 0.2678 |

| 298.15 | 0.0241 | 0.1245 | 0.2243 | 0.0679 | 0.3221 |

| 303.15 | 0.0298 | 0.1528 | 0.2705 | 0.0849 | 0.3853 |

| 308.15 | 0.0369 | 0.1873 | 0.3251 | 0.1059 | 0.4582 |

| 313.15 | 0.0458 | 0.2291 | 0.3892 | 0.1318 | 0.5418 |

| 318.15 | 0.0569 | 0.2796 | 0.4639 | 0.1636 | 0.6369 |

| 323.15 | 0.0708 | 0.3402 | 0.5504 | 0.2025 | 0.7441 |

| 328.15 | 0.0882 | 0.4124 | 0.6499 | 0.2498 | 0.8642 |

| 331.50 | 0.1012 | 0.4648 | 0.7201 | 0.2843 | 0.9487 |

Data extracted from the Journal of Chemical & Engineering Data.

The study found that the solubility of this compound in these solvents decreases in the order: Chloroform > Acetone > Ethyl Acetate > Toluene > Ethanol. This trend aligns with the polarity and hydrogen bonding capabilities of the solvents.

Solubility in Other Common Laboratory Solvents: Predictions and Insights

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Very Low | The nonpolar phenyl ring and the relatively large size of the molecule will likely lead to poor solubility in water, despite the polar sulfonyl group. The high lattice energy of the solid will be difficult for water to overcome. |

| Methanol | Polar Protic | Moderate | Methanol is more polar than ethanol and can act as a hydrogen bond donor and acceptor. Solubility is expected to be higher than in water but likely lower than in acetone. 4-Bromophenyl methyl sulfone is soluble in methanol.[3] |

| Acetonitrile | Polar Aprotic | High | Acetonitrile is a polar aprotic solvent capable of strong dipole-dipole interactions. Based on the high solubility of the similar compound 1-methyl-4-(methylsulfonyl)benzene in acetonitrile, high solubility is predicted. |

| Dichloromethane (DCM) | Polar Aprotic | High | Dichloromethane is a good solvent for many organic compounds. Its polarity is similar to chloroform, where this compound shows very high solubility. |

| Hexane | Nonpolar | Very Low | Due to the high polarity of the sulfonyl group, solubility in a nonpolar solvent like hexane is expected to be very low. For the similar compound 4-chlorophenyl phenyl sulfone, solubility in hexane is only 0.4 g/100mL at 20 °C. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | DMF is a highly polar aprotic solvent with a strong ability to solvate a wide range of compounds. The structurally similar 1-methyl-4-(methylsulfonyl)benzene shows its highest solubility in DMF. |

Experimental Determination of Solubility: A Step-by-Step Guide

For applications requiring precise solubility data in a specific solvent system, experimental determination is recommended. The following section outlines two common and reliable methods.

The Equilibrium Solubility (Shake-Flask) Method

This is the gold standard for determining the thermodynamic solubility of a compound.

Methodology Workflow:

Caption: Workflow for the equilibrium solubility (shake-flask) method.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant and filter it through a chemically inert syringe filter (e.g., PTFE, 0.22 µm) to remove any undissolved particles.

-

Quantification: Accurately dilute the filtered saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Prepare a calibration curve using standard solutions of this compound of known concentrations. Use the calibration curve to determine the concentration of the compound in the saturated solution.

Temperature-Dependent Solubility (Polythermal Method)

This method is useful for constructing solubility curves as a function of temperature.

Methodology Workflow:

Caption: Workflow for determining temperature-dependent solubility.

Detailed Protocol:

-

Preparation: Prepare a slurry of a known mass of this compound in a known mass or volume of the solvent in a jacketed glass vessel equipped with a stirrer and a temperature probe.

-

Heating Cycle: Slowly heat the slurry at a controlled rate (e.g., 0.5 °C/min) while stirring. Visually or with the aid of a turbidity sensor, determine the temperature at which all the solid completely dissolves (the "clear point").

-

Cooling Cycle: Slowly cool the clear solution at a controlled rate (e.g., 1 °C/min) while stirring. Determine the temperature at which the first crystals appear (the "cloud point"). The average of the clear and cloud point temperatures can be taken as the saturation temperature for that concentration.

-

Data Collection: Record the saturation temperature for the prepared concentration.

-

Repeat: Add a known amount of solvent to the vessel to create a new, more dilute concentration and repeat the heating and cooling cycles.

-

Construct Curve: Plot the solubility (in g/100g of solvent or other suitable units) against the corresponding saturation temperature to generate a solubility curve.

Safety Considerations

This compound is classified as an irritant.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a thorough understanding of the solubility of this compound. The available quantitative data, coupled with reasoned predictions and detailed experimental protocols, offers a solid foundation for researchers working with this compound. For critical applications, it is always recommended to experimentally determine the solubility in the specific solvent system and conditions of interest.

References

An In-Depth Technical Guide to the Spectral Analysis of 4-Fluorophenyl Methyl Sulfone

This guide provides a comprehensive analysis of the spectral data of 4-fluorophenyl methyl sulfone, a compound of interest in pharmaceutical and materials science research.[1] As a key intermediate, its structural elucidation through modern analytical techniques is paramount for ensuring purity, understanding reactivity, and predicting its behavior in complex systems. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a deeper understanding of the principles behind the spectral interpretations.

Introduction

This compound (C₇H₇FO₂S) is a white solid with a molecular weight of 174.19 g/mol and a melting point of 78-81 °C.[1][2][3] Its structure, featuring a sulfonyl group, a fluorinated aromatic ring, and a methyl group, gives rise to a unique spectral fingerprint. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, providing a detailed interpretation of each spectrum.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide invaluable information about its molecular framework.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃) at 400 MHz, reveals two distinct sets of signals corresponding to the aromatic and methyl protons.

Experimental Protocol:

A standard protocol for acquiring the ¹H NMR spectrum would involve dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum is then acquired on a 400 MHz NMR spectrometer.

Data Summary:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.90 | Multiplet | 2H | H-2, H-6 (ortho to -SO₂CH₃) |

| ~7.27 | Multiplet | 2H | H-3, H-5 (ortho to -F) |

| 3.08 | Singlet | 3H | -SO₂CH₃ |

Interpretation and Causality:

The downfield chemical shifts of the aromatic protons are a direct consequence of the deshielding effect of the electron-withdrawing sulfonyl group and the fluorine atom. The protons ortho to the sulfonyl group (H-2, H-6) are the most deshielded, appearing at approximately 7.90 ppm. The protons ortho to the fluorine atom (H-3, H-5) are slightly more shielded and appear around 7.27 ppm. The splitting pattern of these aromatic protons is complex due to both proton-proton and proton-fluorine coupling.

The methyl protons of the -SO₂CH₃ group appear as a sharp singlet at 3.08 ppm. The singlet nature of this peak is due to the absence of any adjacent protons. Its downfield shift, compared to a typical methyl group, is a result of the strong electron-withdrawing nature of the adjacent sulfonyl group.

Molecular Structure with ¹H NMR Assignments:

Caption: Molecular structure of this compound with proton assignments.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum, typically recorded at 125 MHz, provides information on the carbon framework of the molecule.

Experimental Protocol:

The ¹³C NMR spectrum is usually acquired from the same sample prepared for ¹H NMR analysis on a 125 MHz spectrometer. A proton-decoupled sequence is employed to simplify the spectrum to single lines for each unique carbon atom.

Data Summary:

| Chemical Shift (δ, ppm) | Assignment |

| ~165.8 (d, J ≈ 256 Hz) | C-4 (ipso to -F) |

| ~136.7 (d, J ≈ 3 Hz) | C-1 (ipso to -SO₂CH₃) |

| ~130.3 (d, J ≈ 9.5 Hz) | C-2, C-6 |

| ~116.7 (d, J ≈ 22.5 Hz) | C-3, C-5 |

| 44.7 | -SO₂CH₃ |

Interpretation and Causality:

The carbon directly attached to the fluorine atom (C-4) exhibits a large one-bond carbon-fluorine coupling constant (¹JCF ≈ 256 Hz), resulting in a doublet. Its chemical shift is significantly influenced by the high electronegativity of fluorine. The ipso-carbon attached to the sulfonyl group (C-1) appears as a doublet with a smaller three-bond coupling constant (³JCF ≈ 3 Hz).

The carbons ortho (C-2, C-6) and meta (C-3, C-5) to the fluorine atom also show coupling, with the two-bond coupling (²JCF) being larger for C-3 and C-5. The methyl carbon of the -SO₂CH₃ group resonates at approximately 44.7 ppm, shifted downfield due to the deshielding effect of the sulfonyl group.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the sulfonyl and fluoroaromatic moieties.

Experimental Protocol:

The IR spectrum can be obtained using the KBr pellet method. A small amount of the solid sample is ground with dry KBr and pressed into a thin, transparent disk. The spectrum is then recorded using an FTIR spectrometer.

Key IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1320 | Strong | Asymmetric SO₂ stretch |

| ~1150 | Strong | Symmetric SO₂ stretch |

| ~1600-1450 | Medium | Aromatic C=C stretching |

| ~1250 | Strong | C-F stretching |

| ~830 | Strong | C-H out-of-plane bending (para-disubstituted) |

Interpretation and Causality:

The most prominent features in the IR spectrum are the two strong absorption bands for the sulfonyl group. The asymmetric stretch appears at a higher wavenumber (~1320 cm⁻¹) than the symmetric stretch (~1150 cm⁻¹). The presence of these two intense bands is a definitive indicator of the sulfone functional group.

The aromatic C=C stretching vibrations give rise to a series of medium intensity bands in the 1600-1450 cm⁻¹ region. A strong absorption around 1250 cm⁻¹ is characteristic of the C-F stretching vibration. The strong band at approximately 830 cm⁻¹ is indicative of the out-of-plane C-H bending for a 1,4-disubstituted (para) aromatic ring, which is a key piece of evidence for the substitution pattern.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Experimental Protocol:

The mass spectrum is typically obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

Expected Fragmentation Pattern:

| m/z | Ion |

| 174 | [M]⁺ (Molecular Ion) |

| 159 | [M - CH₃]⁺ |

| 95 | [C₆H₄F]⁺ |

| 79 | [SO₂CH₃]⁺ |

Interpretation and Causality:

The molecular ion peak [M]⁺ is expected at an m/z of 174, corresponding to the molecular weight of this compound. A common fragmentation pathway for sulfones is the loss of the methyl group, leading to a fragment at m/z 159. Cleavage of the C-S bond can result in the formation of the fluorophenyl cation at m/z 95 and the methylsulfonyl radical. The methylsulfonyl cation can also be observed at m/z 79.

Fragmentation Workflow:

Caption: Proposed electron ionization mass spectrometry fragmentation pathway.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information, allowing for a self-validating system of analysis. The ¹H and ¹³C NMR spectra reveal the detailed connectivity of the atoms, the IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation patterns. This in-depth understanding of its spectral properties is crucial for any scientist working with this versatile chemical intermediate.

References

Core Characteristics of 4-Fluorophenyl Methyl Sulfone for Synthesis

An In-Depth Technical Guide for Researchers

Abstract

4-Fluorophenyl methyl sulfone stands as a cornerstone reagent in modern synthetic chemistry, prized for its unique combination of stability and tunable reactivity. This guide provides an in-depth analysis of its fundamental characteristics, focusing on the strategic implications for synthesis. We will explore its physicochemical properties, detail robust synthetic protocols, dissect its reactivity—dominated by nucleophilic aromatic substitution (SₙAr)—and survey its application as a pivotal building block in the development of pharmaceuticals and advanced materials. This document is intended to serve as a practical and authoritative resource for researchers, scientists, and drug development professionals seeking to leverage the full potential of this versatile compound.

Introduction: The Strategic Value of this compound

This compound (C₇H₇FO₂S) is a crystalline solid that has garnered significant attention as a versatile intermediate in organic synthesis.[1] Its structure is deceptively simple, yet it embodies a powerful convergence of chemical properties. The molecule's utility is derived from the interplay between three key components:

-

The Aromatic Ring: A stable scaffold for further functionalization.

-

The Methyl Sulfone Group (-SO₂CH₃): A potent electron-withdrawing group that significantly influences the electronic landscape of the phenyl ring. This group is metabolically stable, can act as a hydrogen bond acceptor, and often improves the solubility and pharmacokinetic profile of drug candidates.[2]

-

The Para-Fluorine Atom: An excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions, providing a reliable handle for constructing complex molecular architectures.

This unique combination makes it an essential reagent for chemists aiming to create novel compounds in medicinal chemistry—particularly for anti-inflammatory and anti-cancer therapies—and in materials science for high-performance polymers.[1]

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in the laboratory.

Physical Properties

The key physical data for this compound are summarized below for quick reference. It is a white, crystalline solid under standard conditions.[1][3]

| Property | Value | Source(s) |

| CAS Number | 455-15-2 | [1][4] |

| Molecular Formula | C₇H₇FO₂S | [1][3] |

| Molecular Weight | 174.19 g/mol | [1][4] |

| Appearance | White solid / Crystalline powder | [1][3][5] |

| Melting Point | 78-81 °C | [1][4][6] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Methanol | [7] |

| Storage | Store at 0-8°C, sealed in a dry environment | [1][5] |

Spectroscopic Data

Spectroscopic analysis confirms the structure and purity of the compound. Representative data are as follows:

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by two multiplets in the aromatic region and a sharp singlet for the methyl group.

-

δ 8.13-7.66 (m, 2H, aromatic protons ortho to the sulfone group)

-

δ 7.29-7.25 (m, 2H, aromatic protons meta to the sulfone group)

-

δ 3.08 (s, 3H, methyl protons)[8]

-

-

¹³C NMR (125 MHz, CDCl₃): The carbon spectrum shows four distinct signals for the aromatic carbons, distinguished by their coupling to the fluorine atom, and one signal for the methyl carbon.

-

δ 165.78 (d, J = 256.0 Hz, C-F)

-

δ 136.70 (d, J = 3.0 Hz, C-S)

-

δ 130.29 (d, J = 9.5 Hz, CH ortho to sulfone)

-

δ 116.68 (d, J = 22.5 Hz, CH meta to sulfone)

-

δ 44.66 (CH₃)[8]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show strong characteristic absorption bands for the sulfone group (S=O stretching) around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric), as well as bands corresponding to the C-F bond and the substituted benzene ring.

Core Synthesis Methodologies

This compound can be reliably prepared via several robust synthetic routes. The choice of method often depends on the scale of the synthesis and the availability of starting materials.

Method 1: Oxidation of 4-(Methylthio)fluorobenzene

This is arguably the most direct and common laboratory-scale synthesis. It involves the oxidation of the corresponding sulfide, 4-(methylthio)fluorobenzene, which is commercially available.

Causality: The sulfur atom in the sulfide is in a lower oxidation state (+2) and is readily oxidized to the sulfone state (+6). Oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) or Oxone® are highly effective for this transformation due to their ability to deliver oxygen atoms cleanly and efficiently under mild conditions.

Experimental Protocol (mCPBA Oxidation):

-

Dissolve 4-(methylthio)fluorobenzene (1 equivalent) in a suitable solvent like dichloromethane (CH₂Cl₂).

-

Cool the solution to 0 °C in an ice bath.

-

Add mCPBA (approximately 2.2 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess peroxyacid.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a solvent system like hexane/ethyl acetate to yield the pure white solid.

Method 2: From 4-Fluorobenzenesulfonyl Chloride

This two-step method is also highly effective and suitable for larger-scale preparations. It begins with the commercially available 4-fluorobenzenesulfonyl chloride.

Causality: This route first reduces the sulfonyl chloride to a more nucleophilic sodium sulfinate salt. This intermediate is then alkylated with a methylating agent like dimethyl sulfate to form the final sulfone product. The temperature of the methylation step must be carefully controlled as the reaction is exothermic.[8]

Experimental Protocol:

-

In a round-bottom flask, prepare a solution of sodium sulfite (Na₂SO₃) and sodium bicarbonate (NaHCO₃) in water.[8]

-

Heat the mixture to reflux until all solids dissolve.[8]

-

Add 4-fluorobenzenesulfonyl chloride in portions to the refluxing solution and continue to reflux for 4 hours.[8]

-

Cool the mixture to 40 °C.

-

Carefully add dimethyl sulfate dropwise, maintaining the reaction temperature between 40-45 °C.[8]

-

After the addition is complete, heat the mixture at reflux for an additional hour to ensure the methylation reaction is complete.[8]

-

Cool the mixture to room temperature. The product will precipitate as a solid.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to obtain this compound.[8]

Reactivity and Synthetic Utility: The SₙAr Reaction

The primary synthetic value of this compound lies in its role as an electrophile in Nucleophilic Aromatic Substitution (SₙAr) reactions.

Causality: The sulfone group is strongly electron-withdrawing, which polarizes the aromatic ring and makes the carbon atom attached to the fluorine (ipso-carbon) highly electron-deficient. This "activates" the ring towards attack by nucleophiles. The fluorine atom serves as an excellent leaving group, and its displacement by a wide range of nucleophiles proceeds efficiently. The reaction generally proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[9][10]

This reactivity allows for the facile introduction of various functional groups, making it a key building block for:

-

Ether Linkages: Reaction with phenols or alkoxides (O-nucleophiles) to form diaryl or alkyl aryl ethers. It has been used to prepare compounds like 4-(4′-trifluoromethoxyphenoxy)phenyl methyl sulfone.[6]

-

Amine Derivatives: Reaction with primary or secondary amines (N-nucleophiles) to synthesize substituted anilines. This is a common strategy in drug discovery.[11]

-

Thioether Linkages: Reaction with thiols (S-nucleophiles) to form diaryl or alkyl aryl thioethers.[11]

This SₙAr reactivity is the foundation for its use in synthesizing complex molecules, including glucokinase activators for diabetes treatment and precursors for specialty polymers.[1][3][6]

Applications in Research and Development

Pharmaceutical Development

The methyl sulfone moiety is a privileged functional group in medicinal chemistry.[2] this compound serves as a key intermediate because it allows for the strategic installation of this group onto a molecular scaffold.

-

Bioisostere: The sulfone group can act as a bioisostere for other functionalities, modifying a molecule's electronic and physical properties.

-

Metabolic Stability: The sulfone group is highly resistant to metabolic degradation, which can improve the half-life of a drug candidate.[2]

-

Solubility and Polarity: As a polar group, it can enhance the aqueous solubility of a compound, which is critical for bioavailability.[2]

-

Scaffold Elaboration: It is a foundational component in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and kinase inhibitors.[1][5]

Materials Science

In materials science, the thermal and chemical stability imparted by the sulfone group is highly valued.[1]

-

High-Performance Polymers: The SₙAr reaction of bisphenols with activated dihaloaryl sulfones (a related class of compounds) is the basis for producing poly(ether sulfone) (PES) plastics. This compound is used as a model compound and building block for developing new polymers with enhanced thermal stability and chemical resistance for the electronics and automotive industries.[1][12]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

-

Hazards: The compound is classified as an irritant. It may cause skin and serious eye irritation.[13]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat.[4] In cases where dust may be generated, a dust mask (e.g., N95) is recommended.[4]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[14] Avoid contact with skin and eyes.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture.[1][7]

Conclusion

This compound is more than just a simple aromatic compound; it is a strategic tool for molecular construction. Its well-defined physicochemical properties, accessible and robust synthetic routes, and predictable reactivity profile make it an invaluable asset. Its utility is centered on the electron-deficient nature of its aromatic ring, which drives efficient nucleophilic aromatic substitution reactions. This allows for its use as a pivotal building block in the rational design of complex pharmaceuticals and the fabrication of high-performance materials, solidifying its role as a key player in modern chemical synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. echemi.com [echemi.com]

- 4. This compound 97 455-15-2 [sigmaaldrich.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | 455-15-2 [chemicalbook.com]

- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Page loading... [guidechem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 455-15-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 14. tcichemicals.com [tcichemicals.com]

background and overview of 4-Fluorophenyl methyl sulfone

An In-depth Technical Guide to 4-Fluorophenyl methyl sulfone: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Introduction

This compound, with CAS Number 455-15-2, is a versatile crystalline solid that has emerged as a pivotal building block in various scientific domains.[1][2] Its unique molecular architecture, featuring an electron-withdrawing sulfonyl group and a fluorine atom on a phenyl ring, imparts favorable electronic properties, chemical stability, and reactivity.[1] These characteristics make it an invaluable intermediate in the synthesis of complex molecules. This guide provides an in-depth analysis of its chemical properties, synthesis methodologies, and diverse applications, with a particular focus on its role in pharmaceutical development and materials science for researchers and drug development professionals.[1][3]

Physicochemical and Spectroscopic Profile

The distinct properties of this compound are foundational to its utility. The presence of the fluorine atom and the sulfone moiety significantly influences its melting point, polarity, and reactivity in synthetic transformations.

Core Properties

A summary of the key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 455-15-2 | [1][2] |

| Molecular Formula | C₇H₇FO₂S | [1][2][4] |

| Molecular Weight | 174.19 g/mol | [1][2] |

| Appearance | White to off-white solid/crystalline powder | [1][2][4] |

| Melting Point | 77-81 °C | [1][5][6] |

| Purity | ≥ 97% | [7] |

| Synonyms | 1-fluoro-4-(methylsulfonyl)benzene, p-Fluorophenyl methyl sulfone | [2][4] |

| MDL Number | MFCD00039753 | [1][3] |

| EC Number | 207-237-0 | [4][7] |

| PubChem ID | 67994 | [1] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound. The following nuclear magnetic resonance (NMR) data has been reported for the compound in deuterated chloroform (CDCl₃).[8]

-

¹H NMR (400 MHz, CDCl₃): δ 8.13-7.66 (m, 2H), 7.29-7.25 (m, 2H), 3.08 (s, 3H)[8]

-

¹³C NMR (125 MHz, CDCl₃): δ 165.78 (d, J = 256.0 Hz), 136.70 (d, J = 3.0 Hz), 130.29 (d, J = 9.5 Hz), 116.68 (d, J = 22.5 Hz), 44.66[8]

The characteristic splitting patterns in the ¹³C NMR spectrum, particularly the large coupling constant (J = 256.0 Hz) for the carbon attached to the fluorine, are definitive for the C-F bond.

Synthesis Methodologies: A Tale of Two Pathways

The synthesis of this compound can be accomplished through several routes. The choice of method often depends on factors such as starting material availability, desired scale, and cost-effectiveness. Below, two common and validated laboratory-scale preparations are detailed.

Method 1: Reductive Methylation of 4-Fluorobenzene Sulfonyl Chloride

This classical approach is a robust, two-step process that provides high yields and is suitable for industrial scale-up.[9] It begins with the reduction of the commercially available sulfonyl chloride to a sulfinate salt, which is then methylated in situ.

Experimental Protocol

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine sodium sulfite (25.2 g) and sodium bicarbonate (16.8 g) with 100 mL of water.[8][9]

-

Causality Insight: Sodium bicarbonate is used as a base to neutralize the HCl formed during the initial reduction of the sulfonyl chloride, driving the reaction to completion.

-

-

Reduction: Heat the mixture to reflux until all solids dissolve. Then, add 4-fluorobenzene sulfonyl chloride (21.0 g) in portions to control the initial reaction rate. Continue refluxing for 4 hours.[8]

-

Methylation: Cool the reaction mixture to 40-45°C. Add dimethyl sulfate (18.9 g) dropwise via an addition funnel, maintaining the temperature in the specified range.[8][9]

-

Causality Insight: Dimethyl sulfate is a potent and efficient methylating agent for the sulfinate intermediate. Temperature control is crucial to prevent side reactions and ensure selective methylation.

-

-

Workup and Isolation: After the addition is complete, heat the mixture at reflux for an additional hour. Add 200 mL of water and allow the mixture to cool to room temperature.[8][9] A significant amount of solid will precipitate.

-

Purification: Collect the solid product by filtration and wash thoroughly with water to remove any inorganic salts. The resulting white solid is this compound.[8]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via reductive methylation.

Method 2: Palladium-Catalyzed Cross-Coupling

A more modern approach utilizes a palladium-catalyzed reaction, showcasing the power of transition-metal catalysis in C-S bond formation.[8] This method is advantageous for its use of common chemicals and simpler purification process, albeit with potentially more expensive reagents for large-scale synthesis.[8]

Experimental Protocol

-

Reaction Setup: In a reaction tube, combine 4-fluoroiodobenzene (0.5 mmol), dimethyl sulfite (5 mmol), bis(triphenylphosphine)palladium(II) chloride (0.05 mmol), 1,1,3,3-tetramethyldisiloxane (0.75 mmol), and tetrabutylammonium bromide (0.5 mmol).[8]

-

Causality Insight: The palladium complex serves as the catalyst. The disiloxane acts as a mild reducing agent in the catalytic cycle, and tetrabutylammonium bromide is a phase transfer catalyst to facilitate the reaction between components in different phases.

-

-

Reaction: Heat the sealed reaction mixture at 120°C for 18 hours.[8]

-

Purification: After cooling, filter the mixture and remove the solvent from the filtrate via rotary evaporation. Purify the resulting residue using silica gel column chromatography with petroleum ether as the eluent to yield the final product.[8]

Applications in Research and Development

The unique combination of a stable sulfone group and a reactive fluorinated phenyl ring makes this compound a highly sought-after intermediate.[1]

Pharmaceutical Development

This compound is a cornerstone in medicinal chemistry for constructing more complex pharmacologically active molecules.[1]

-

Glucokinase Activators: It is explicitly used in the preparation of substituted indazole amides, which function as glucokinase activators for potential diabetes treatments.[2][4][6]

-

Anti-Inflammatory and Anti-Cancer Agents: Due to its favorable electronic properties and stability, it is frequently incorporated into the design of novel anti-inflammatory, analgesic, and anti-cancer therapies.[1]

-

Matrix Metalloproteinase (MMP) Inhibitors: It has been used in the synthesis of phenoxyphenyl sulfone derivatives investigated as potent and selective MMP inhibitors.

Conceptual Role in Drug Discovery

Caption: Role of this compound as a key starting material in a drug discovery workflow.

Material Science and Agrochemicals

-

High-Performance Polymers: In materials science, the sulfone group contributes to improved thermal and chemical resistance, making it a valuable component in the formulation of specialty polymers and coatings for demanding applications in electronics and automotive industries.[1][3]

-

Agrochemicals: The compound also serves as an intermediate in the production of modern agrochemicals, including certain types of herbicides and fungicides, contributing to enhanced crop protection.[1]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure safety and maintain the integrity of this compound. It is classified as an irritant.[4][5]

| Safety Aspect | Recommendation | Source(s) |

| Hazard Class | Irritant, Combustible Solid | [4][5][7] |

| Personal Protective Equipment (PPE) | Eyeshields, chemical-resistant gloves, type N95 (US) dust mask | [7] |

| Handling | Avoid contact with skin, eyes, and clothing. Handle in a well-ventilated area or under a fume hood. | |

| Storage | Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8°C. | [1][2] |

| First Aid (Eyes) | Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention. | [10] |

| First Aid (Skin) | Wash off immediately with soap and plenty of water while removing contaminated clothing. | [10] |

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in science and technology. Its well-defined properties, accessible synthesis routes, and proven utility in high-value applications like drug discovery and advanced materials make it a compound of significant interest. For researchers and developers, a thorough understanding of its chemistry and handling is the first step toward leveraging its full potential in creating next-generation pharmaceuticals, polymers, and other advanced chemical products.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound [myskinrecipes.com]

- 4. echemi.com [echemi.com]

- 5. 455-15-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. This compound | 455-15-2 [chemicalbook.com]

- 7. This compound 97 455-15-2 [sigmaaldrich.com]

- 8. Page loading... [guidechem.com]

- 9. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]

- 10. westliberty.edu [westliberty.edu]

The Ascendant Role of Fluorinated Phenyl Sulfones in Modern Drug Discovery: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of fluorinated phenyl sulfones, a class of compounds demonstrating a remarkable breadth of biological activities. We will dissect the mechanistic underpinnings of their anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. This document is designed to serve as a comprehensive resource, amalgamating field-proven insights with detailed experimental protocols to empower researchers in the pursuit of novel therapeutics.

Introduction: The Phenyl Sulfone Scaffold and the Fluorine Advantage

The phenyl sulfone moiety is a key structural motif in a variety of therapeutic agents.[1] Its presence in a molecule can influence polarity, hydrogen bonding capacity, and metabolic stability. The introduction of fluorine atoms into this scaffold can further enhance its pharmacological profile. Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly impact a molecule's lipophilicity, binding affinity to target proteins, and resistance to metabolic degradation.[2] This strategic fluorination has led to the development of numerous successful drugs.[3]

This guide will navigate the diverse biological landscapes of fluorinated phenyl sulfones, offering both a theoretical framework and practical methodologies for their investigation.

Anticancer Activity: Inducing Apoptosis and Disrupting Cellular Machinery

Fluorinated phenyl sulfones have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[4][5] Their primary mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical pathway for eliminating malignant cells.

Mechanism of Action: The Apoptotic Cascade

Many fluorinated phenyl sulfones trigger the intrinsic apoptotic pathway. This process is initiated by mitochondrial outer membrane permeabilization, leading to the release of cytochrome c into the cytosol.[6][7] Cytosolic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), forming the apoptosome.[2][8] This complex recruits and activates pro-caspase-9, which in turn activates executioner caspases, such as caspase-3.[9][10] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[9]

References

- 1. New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diarylurea compounds inhibit caspase activation by preventing the formation of the active 700-kilodalton apoptosome complex. | Sigma-Aldrich [merckmillipore.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. farmaciajournal.com [farmaciajournal.com]

- 8. Diarylurea Compounds Inhibit Caspase Activation by Preventing the Formation of the Active 700-Kilodalton Apoptosome Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of apoptosis by diallyl disulfide through activation of caspase-3 in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Utility of 4-Fluorophenyl Methyl Sulfone in Modern Organic Synthesis: Application Notes and Protocols

Introduction: In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Fluorophenyl methyl sulfone has emerged as a versatile and highly valuable synthon, particularly for medicinal and materials chemistry. Its utility stems from the synergistic interplay of the electron-withdrawing sulfonyl group and the reactive fluorine atom, which activate the aromatic ring for a range of transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and materials science.

The Chemical Personality of this compound: Reactivity and Rationale

This compound, with the chemical formula C₇H₇FO₂S, is a white solid with a melting point of 78-81 °C.[1] The key to its synthetic utility lies in the electronic properties of its substituents. The potent electron-withdrawing nature of the methylsulfonyl group (-SO₂CH₃) significantly acidifies the protons of the methyl group and, more importantly, activates the aromatic ring towards nucleophilic attack. This effect is most pronounced at the para position, where the fluorine atom resides. The fluorine atom, being a good leaving group in the context of nucleophilic aromatic substitution (SNAr), makes this position a prime site for functionalization.[2]

This unique electronic arrangement renders this compound an excellent electrophile in SNAr reactions, allowing for the facile formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are ubiquitous in pharmaceuticals and functional materials.

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The primary application of this compound is as an electrophile in SNAr reactions. The strong activation provided by the para-sulfonyl group facilitates the displacement of the fluoride ion by a wide range of nucleophiles under relatively mild conditions.

Synthesis of Diaryl Ethers

The formation of diaryl ether linkages is a crucial transformation in the synthesis of numerous biologically active molecules. This compound serves as an excellent building block for this purpose.

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed by the attack of the nucleophile on the carbon atom bearing the fluorine. The potent electron-withdrawing sulfonyl group effectively stabilizes this negatively charged intermediate, thereby lowering the activation energy of the reaction.

Caption: Formation of a diaryl ether via a Meisenheimer intermediate.

This protocol details the synthesis of a diaryl ether, a common structural motif in medicinal chemistry.[1]

Materials:

-

This compound

-

4-(Trifluoromethoxy)phenol

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of 4-(trifluoromethoxy)phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-(4′-trifluoromethoxyphenoxy)phenyl methyl sulfone.

Synthesis of N-Aryl Anilines and Related Compounds

The formation of C-N bonds via SNAr is a cornerstone of many synthetic strategies, particularly in the development of kinase inhibitors and other targeted therapies. This compound is a reliable partner for such transformations.

This protocol provides a general method for the reaction of this compound with various aniline derivatives.

Materials:

-

This compound

-

Substituted aniline (e.g., aniline, 4-aminophenol)

-

Potassium carbonate (K₂CO₃) or another suitable base (e.g., NaH, Cs₂CO₃)

-

Aprotic polar solvent (e.g., DMF, DMSO, NMP)

Procedure:

-

In a round-bottom flask, dissolve the substituted aniline (1.1 eq) and this compound (1.0 eq) in the chosen aprotic polar solvent.

-

Add the base (2.0 eq) to the mixture.

-

Heat the reaction mixture to 100-140 °C. The optimal temperature will depend on the nucleophilicity of the aniline.

-

Monitor the reaction by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography or recrystallization to yield the desired N-aryl-4-(methylsulfonyl)aniline.

Application in the Synthesis of Bioactive Molecules

The structural motifs accessible from this compound are prevalent in a variety of pharmaceuticals.

Precursor to COX-2 Inhibitors

The 4-(methylsulfonyl)phenyl moiety is a key pharmacophore in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as COX-2 inhibitors. While direct synthesis of etoricoxib using this compound is not widely reported, the analogous 4-bromo- and 4-chlorophenyl methyl sulfones are utilized in its synthesis.[3][4] This strongly suggests the potential of this compound as a viable building block for the synthesis of etoricoxib and other related COX-2 inhibitors, leveraging its enhanced reactivity in palladium-catalyzed cross-coupling reactions.

Caption: Conceptual pathway to Etoricoxib utilizing a 4-halophenyl methyl sulfone.

Building Block for Glucokinase Activators

This compound is cited as a key intermediate in the preparation of substituted indazole amides, which are under investigation as glucokinase activators for the treatment of type 2 diabetes.[5] The synthesis involves the substitution of the fluorine atom to introduce the indazole core, highlighting the importance of the SNAr reactivity of this building block.

Other Synthetic Transformations

While SNAr is the dominant application, the reactivity of this compound can be extended to other transformations.

Nitration

The aromatic ring of this compound can undergo electrophilic aromatic substitution, such as nitration, to introduce further functionality.

Materials:

-

This compound

-

Concentrated sulfuric acid

-

Fuming nitric acid

Procedure:

-

In a flask equipped with a stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid.

-

To this nitrating mixture, add this compound portion-wise, maintaining the temperature at 20 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

-